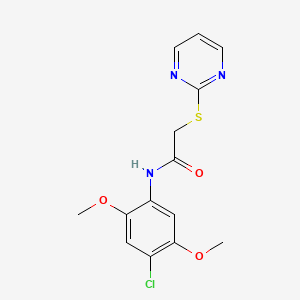

![molecular formula C16H22N4O3 B5266452 1-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5266452.png)

1-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a water-soluble, heterobifunctional reagent that can be used for crosslinking proteins, peptides, and other biomolecules.

Mecanismo De Acción

1-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol is a heterobifunctional reagent that contains two reactive groups, a benzotriazole group, and a chloromethyl group. The benzotriazole group reacts with primary amines on proteins or peptides, while the chloromethyl group reacts with hydroxyl groups. The resulting crosslinked product is stable and can be used for further analysis.

Biochemical and Physiological Effects:

This compound has minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not affect cell viability or function. However, it is important to note that the concentration and duration of exposure to this compound can affect the crosslinking efficiency and specificity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol has several advantages for lab experiments. It is water-soluble, which makes it easy to use in biological systems. It is also stable and can be stored for long periods without degradation. This compound is also versatile and can be used for crosslinking a variety of biomolecules.

However, there are also limitations to using this compound. The crosslinking efficiency and specificity can be affected by the concentration and duration of exposure to the reagent. Additionally, the crosslinking reaction can be affected by the pH and temperature of the reaction mixture.

Direcciones Futuras

For the use of 1-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol include the study of protein-protein interactions and the development of new biomaterials.

Métodos De Síntesis

1-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol can be synthesized by reacting 1H-1,2,3-benzotriazole with 6-bromohexanol in the presence of a base such as potassium carbonate. The resulting compound is then reacted with 4-(chloromethyl)azepane to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Aplicaciones Científicas De Investigación

1-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol has a wide range of applications in scientific research. It can be used for protein crosslinking, which can help in the study of protein-protein interactions, protein structure, and function. It can also be used for peptide crosslinking, which can aid in the study of peptide-protein interactions and peptide structure. This compound can also be used for the conjugation of biomolecules such as antibodies, enzymes, and nucleic acids.

Propiedades

IUPAC Name |

3-(benzotriazol-1-yl)-1-[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c21-12-16(23)7-3-9-19(11-8-16)15(22)6-10-20-14-5-2-1-4-13(14)17-18-20/h1-2,4-5,21,23H,3,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYISHZLFFBTLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)C(=O)CCN2C3=CC=CC=C3N=N2)(CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2-piperazinone](/img/structure/B5266372.png)

![N-(2-methoxy-5-methylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5266376.png)

![3-(3-chlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5266383.png)

![ethyl 4-[4-(2-propyn-1-yloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B5266392.png)

![2-(2-chloro-6-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5266396.png)

![3-[5-(2-nitrophenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5266397.png)

![1-methyl-1'-[4-(1H-pyrazol-5-yl)phenyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5266401.png)

![methyl 2-({2-cyano-3-[4-(methoxycarbonyl)phenyl]acryloyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5266410.png)

![[2-(2-allyl-4-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5266412.png)

![1-methyl-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5266420.png)

![2-ethyl-5-imino-6-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5266433.png)

![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5266446.png)